2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride
Overview
Description
The compound “2-Methyl-N-(3-thienylmethyl)-5-(trifluoromethyl)aniline” has a molecular formula of C13H12F3NS . Another related compound, “2-Methyl-N-(3-thienylmethyl)-N-(2,2,2-trifluoroethyl)benzamide”, has a molecular formula of C15H14F3NOS .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular formula and mass of related compounds .Scientific Research Applications
Neurochemistry and Neurotoxicity of Psychoactive Compounds
Research on psychoactive substances like 3,4-Methylenedioxymethamphetamine (MDMA) provides insights into their neurochemical effects and neurotoxicity. Studies have examined MDMA's acute and long-term effects on serotonin and dopamine neurotransmission, which are relevant to understanding the neurochemical pathways of related compounds (McKenna & Peroutka, 1990).
Therapeutic Applications of Psychoactive Substances
MDMA-assisted psychotherapy has been explored for treating various conditions, including post-traumatic stress disorder (PTSD) and anxiety associated with autism. This research highlights the potential therapeutic applications of psychoactive substances in clinical settings (Sessa, Higbed, & Nutt, 2019).
Ethylene Action Inhibition in Plants
The compound 1-Methylcyclopropene (1-MCP) demonstrates how chemicals can be used to manipulate ethylene action in plants, affecting fruit ripening and floral senescence. This application in postharvest biology underscores the diverse scientific uses of synthetic compounds (Blankenship & Dole, 2003).
Environmental Fate of Chemical Preservatives
Research on parabens, used as preservatives in various products, assesses their biodegradability and environmental fate. Such studies are vital for understanding the ecological impact of chemical substances and developing safer alternatives (Haman et al., 2015).
Downstream Processing in Bioproduction
The review on downstream processing of biologically produced 1,3-Propanediol and 2,3-Butanediol emphasizes the importance of separation technologies in the microbial production of chemicals. These insights are crucial for optimizing production processes and reducing costs (Xiu & Zeng, 2008).
properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-8(2)5-10-6-9-3-4-11-7-9;/h3-4,7-8,10H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPQCYPKNHGKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CSC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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